molecular formula C8H8O2S B3195172 3-Methoxy-2-sulfanylbenzaldehyde CAS No. 88791-05-3

3-Methoxy-2-sulfanylbenzaldehyde

Cat. No.: B3195172
CAS No.: 88791-05-3
M. Wt: 168.21 g/mol
InChI Key: IBUXSYSRFSQMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-2-sulfanylbenzaldehyde is a benzaldehyde derivative featuring a methoxy (-OCH₃) group at the 3-position and a sulfanyl (-SH) group at the 2-position of the aromatic ring. The sulfanyl group introduces nucleophilic and redox-active properties, while the methoxy group acts as an electron-donating substituent, modulating the electronic environment of the aromatic ring.

Properties

CAS No.

88791-05-3

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

3-methoxy-2-sulfanylbenzaldehyde

InChI

InChI=1S/C8H8O2S/c1-10-7-4-2-3-6(5-9)8(7)11/h2-5,11H,1H3

InChI Key

IBUXSYSRFSQMQN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1S)C=O

Canonical SMILES

COC1=CC=CC(=C1S)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and properties of 3-Methoxy-2-sulfanylbenzaldehyde and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-OCH₃, 2-SH C₈H₈O₂S 168.21 High nucleophilicity (thiol), potential bioactivity
2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde 2-OH, 3-OCH₂CH₃, 5-CH₃ C₁₀H₁₂O₃ 180.20 Intramolecular O-H∙∙∙O H-bonding; medicinal applications (e.g., enzyme inhibition)
2-Allyl-3-methoxybenzaldehyde 3-OCH₃, 2-CH₂CHCH₂ C₁₁H₁₂O₂ 176.21 Allyl group enables polymerization or Diels-Alder reactions
3-Methoxy-2-(trimethylsilyl)benzaldehyde 3-OCH₃, 2-Si(CH₃)₃ C₁₁H₁₆O₂Si 224.33 Steric hindrance; silicon-based protective group in synthesis
3-Chloro-2-(methylsulfanyl)benzaldehyde 3-Cl, 2-SCH₃ C₈H₇ClOS 186.65 Thioether (low reactivity); agrochemical intermediates

Reactivity and Electronic Effects

  • Sulfanyl (-SH) vs. Thioether (-SCH₃): The free thiol group in this compound is more acidic (pKa ~10) than the methylsulfanyl group in 3-Chloro-2-(methylsulfanyl)benzaldehyde (pKa ~15), enabling distinct reactivity in metal coordination or redox reactions .
  • Methoxy (-OCH₃) vs. Hydroxy (-OH): The methoxy group in the target compound is less polar than the hydroxy group in 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde, reducing hydrogen-bonding capacity but enhancing lipophilicity .
  • Steric Effects: The trimethylsilyl group in 3-Methoxy-2-(trimethylsilyl)benzaldehyde creates steric hindrance, limiting reactivity at the ortho position, whereas the allyl group in 2-Allyl-3-methoxybenzaldehyde facilitates conjugation-driven reactions .

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